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Compound of Interest

Compound Name: Boc-Phe-(Alloc)Lys-PAB-PNP

Cat. No.: B15564885 Get Quote

Application Notes and Protocols for Boc-Phe-
(Alloc)Lys-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals

Introduction
Boc-Phe-(Alloc)Lys-PAB-PNP is a cleavable linker utilized in the development of Antibody-

Drug Conjugates (ADCs). ADCs are a targeted therapeutic modality that combines the

specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The

linker is a critical component of an ADC, ensuring its stability in circulation and enabling the

controlled release of the cytotoxic payload within the target cancer cells.

This linker features a dipeptide sequence, Phenylalanine-Lysine (Phe-Lys), which is specifically

designed to be cleaved by the lysosomal protease cathepsin B. Cathepsin B is often

overexpressed in tumor cells, making this linker ideal for targeted drug release. The linker also

incorporates a p-aminobenzyl carbamate (PABC) self-immolative spacer, which ensures the

efficient release of the unmodified drug following the enzymatic cleavage of the dipeptide. The

N-terminus of the phenylalanine is protected by a tert-butyloxycarbonyl (Boc) group, while the

lysine side-chain amine is protected by an allyloxycarbonyl (Alloc) group. The p-nitrophenyl

(PNP) carbonate group provides a reactive handle for conjugation to the cytotoxic payload.
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These application notes provide detailed information on the handling, storage, and utilization of

Boc-Phe-(Alloc)Lys-PAB-PNP in the synthesis of ADCs.

Handling and Storage
Proper handling and storage of Boc-Phe-(Alloc)Lys-PAB-PNP are crucial to maintain its

integrity and reactivity.

Storage Conditions:

Form
Recommended
Temperature

Duration Special Conditions

Solid Powder -20°C Long-term
Store in a dry, dark

place.

Stock Solution -80°C Up to 6 months

Aliquot to avoid

repeated freeze-thaw

cycles. Store under an

inert atmosphere

(e.g., nitrogen or

argon).

Stock Solution -20°C Up to 1 month

Aliquot to avoid

repeated freeze-thaw

cycles. Store under an

inert atmosphere.

General Handling:

Shipping: This product is typically shipped at room temperature. Upon receipt, it should be

stored under the recommended conditions.

Moisture Sensitivity: The compound is sensitive to moisture. Handle in a dry environment

and store in a desiccator.

Light Sensitivity: Protect from light to prevent degradation.
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Inert Atmosphere: For long-term storage of solutions, an inert atmosphere is recommended

to prevent oxidation.

Physicochemical Properties
Property Value

Molecular Formula C₃₈H₄₅N₅O₁₁

Molecular Weight 747.8 g/mol

Appearance Solid Powder

Purity
Typically ≥95% (confirm with Certificate of

Analysis)

Note: Specific values for solubility in various solvents are not readily available in the public

domain and should be determined empirically for your specific application.

Experimental Protocols
The following protocols provide a general framework for the use of Boc-Phe-(Alloc)Lys-PAB-
PNP in the synthesis of an Antibody-Drug Conjugate. Optimization of these protocols for

specific antibodies, drugs, and desired drug-to-antibody ratios (DAR) is recommended.

Protocol 1: Conjugation of Cytotoxic Drug to Boc-Phe-
(Alloc)Lys-PAB-PNP
This protocol describes the reaction of a cytotoxic drug (containing a nucleophilic group, e.g., a

primary amine or hydroxyl) with the p-nitrophenyl carbonate moiety of the linker.

Materials:

Boc-Phe-(Alloc)Lys-PAB-PNP

Cytotoxic drug with a suitable nucleophilic handle

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
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N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

Inert atmosphere (Nitrogen or Argon)

Reaction vessel

Stirring apparatus

High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purification

Procedure:

Under an inert atmosphere, dissolve Boc-Phe-(Alloc)Lys-PAB-PNP in anhydrous DMF.

In a separate vessel, dissolve the cytotoxic drug in anhydrous DMF.

Add the cytotoxic drug solution to the linker solution.

Add DIPEA (typically 2-3 equivalents) to the reaction mixture to facilitate the reaction.

Stir the reaction at room temperature and monitor its progress by HPLC.

Once the reaction is complete (typically within 2-24 hours), purify the drug-linker conjugate

by preparative HPLC.

Characterize the purified product by mass spectrometry and NMR to confirm its identity and

purity.

Protocol 2: Deprotection of the Alloc Group
The Alloc group on the lysine side chain is orthogonal to the Boc group and can be selectively

removed using a palladium catalyst. This exposes the amine for further modification if required,

or for direct conjugation to the antibody.

Materials:

Boc-Phe-(Alloc)Lys(Drug)-PAB (from Protocol 1)

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Scavenger, e.g., Phenylsilane (PhSiH₃) or morpholine

Inert atmosphere (Nitrogen or Argon)

Reaction vessel

Stirring apparatus

HPLC for reaction monitoring

Procedure:

Under an inert atmosphere, dissolve the Boc-Phe-(Alloc)Lys(Drug)-PAB conjugate in

anhydrous DCM or THF.

Add the scavenger (e.g., Phenylsilane, 5-10 equivalents) to the solution.

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equivalents) to the reaction mixture.

Stir the reaction at room temperature. The reaction is often rapid and can be monitored by

HPLC. The deprotection can be accelerated using gentle microwave heating.[1]

Upon completion, the reaction mixture can be purified by chromatography to remove the

catalyst and scavenger byproducts.

Protocol 3: Conjugation of Drug-Linker to Antibody
This protocol outlines the conjugation of the deprotected drug-linker to a monoclonal antibody

via lysine side-chain amines. This involves the deprotection of the Boc group and subsequent

activation of the N-terminal phenylalanine for amide bond formation with the antibody's lysine

residues.

Materials:

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

Boc-Phe-Lys(Drug)-PAB (from Protocol 2)
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Trifluoroacetic acid (TFA) for Boc deprotection

Activation reagents: e.g., N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC)

Reaction buffer (e.g., borate buffer, pH 8.5)

Size-exclusion chromatography (SEC) or other protein purification system

Procedure:

Boc Deprotection: Treat the Boc-Phe-Lys(Drug)-PAB with a solution of TFA in DCM (e.g., 20-

50% v/v) to remove the Boc protecting group. After deprotection, carefully remove the TFA

under reduced pressure.

Activation of Drug-Linker: Dissolve the deprotected drug-linker in a suitable organic solvent

(e.g., DMF) and activate the N-terminal carboxylic acid with EDC and NHS to form an NHS

ester.

Antibody Conjugation: Add the activated drug-linker-NHS ester to the antibody solution in a

suitable reaction buffer (e.g., borate buffer, pH 8.5). The molar ratio of linker to antibody will

determine the final drug-to-antibody ratio (DAR).

Incubation: Gently mix the reaction and incubate at a controlled temperature (e.g., 4°C or

room temperature) for a specified time (e.g., 2-12 hours).

Purification: Purify the resulting ADC from unconjugated drug-linker and other reagents using

size-exclusion chromatography.

Characterization: Characterize the ADC to determine the DAR, purity, and aggregation state

using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography

(HIC), and SEC.

Protocol 4: Cathepsin B Cleavage Assay
This assay is used to confirm the enzymatic cleavage of the Phe-Lys linker and the release of

the cytotoxic drug.
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Materials:

Purified ADC

Human liver cathepsin B

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

Incubator at 37°C

LC-MS/MS system for analysis

Procedure:

Prepare a solution of the ADC in the assay buffer.

Activate the cathepsin B according to the manufacturer's instructions.

Add the activated cathepsin B to the ADC solution to initiate the cleavage reaction.

Incubate the reaction mixture at 37°C.

At various time points, take aliquots of the reaction and quench the enzymatic activity (e.g.,

by adding a protease inhibitor or by rapid freezing).

Analyze the samples by LC-MS/MS to quantify the amount of released drug over time. This

allows for the determination of the cleavage kinetics.

Diagrams
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of Phe-Lys Linker Cell Death (Apoptosis)
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Apoptosis
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Caption: Mechanism of action for an ADC utilizing a cathepsin B-cleavable linker.
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Drug-Linker Synthesis

ADC Synthesis

Functional Analysis

Boc-Phe-(Alloc)Lys-PAB-PNP
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Caption: Experimental workflow for the synthesis and analysis of an ADC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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